

The Discovery and Development of Fasudil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fasudil hydrochloride**

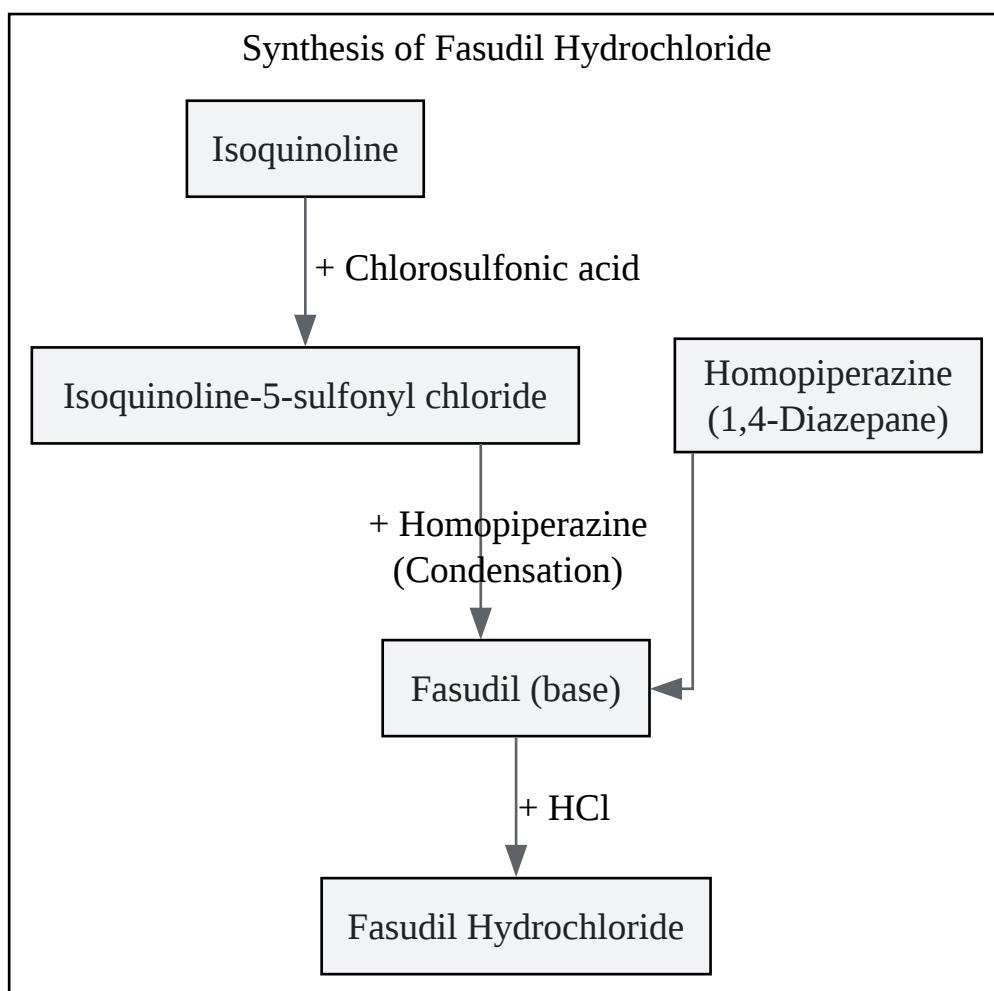
Cat. No.: **B1178682**

[Get Quote](#)

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), represents a significant advancement in the treatment of cerebrovascular and cardiovascular diseases. Initially developed as a vasodilator, its unique mechanism of action has led to its approval for cerebral vasospasm and ongoing investigation into a range of other therapeutic areas. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to **Fasudil hydrochloride**.

Discovery and Development Timeline

Fasudil (also known as HA-1077 or AT877) was discovered and developed by Asahi Kasei Pharma Corporation in Japan.^{[1][2]} The journey of Fasudil from a novel chemical entity to a clinically approved drug is marked by a deepening understanding of its molecular targets.


Clinical trials for Fasudil commenced in the early 1990s.^{[1][3]} Initially, its vasodilatory effects were attributed to the properties of an intracellular calcium channel blocker. However, further research, coinciding with the discovery of the Rho-kinase (ROCK) signaling pathway in 1996, revealed that Fasudil's primary mechanism of action was the inhibition of ROCK1 and ROCK2.^{[1][3]}

This crucial discovery clarified its therapeutic effects and paved the way for its approval. In 1995, an intravenous formulation of Fasudil (marketed as Eril™) received approval in Japan and China for the treatment of cerebral vasospasm following surgery for subarachnoid hemorrhage (SAH).^{[4][5][6]}

Efforts to expand its use to Western markets saw a licensing agreement in 2006 between Asahi Kasei Pharma and CoTherix for development in the United States and Europe, primarily for pulmonary arterial hypertension (PAH).^{[1][6]} Although this specific program was later discontinued, the therapeutic potential of Fasudil continues to be explored.^[1] More recently, Woolsey Pharmaceuticals has licensed the rights to develop and commercialize an oral formulation of Fasudil (BRAVYL®) for rare neurodegenerative diseases, indicating a new chapter in its development.^{[4][5][7]}

Chemical Synthesis

The synthesis of **Fasudil hydrochloride** is a multi-step process. The core structure, 5-(1,4-Diazepane-1-sulfonyl)isoquinoline, is typically formed through the condensation reaction of two key intermediates: isoquinoline-5-sulfonyl chloride and homopiperazine (1,4-diazepane).^{[8][9]} The final step involves reacting the Fasudil base with hydrochloric acid to produce the hydrochloride salt, which improves its solubility and stability for pharmaceutical use.

[Click to download full resolution via product page](#)

Figure 1. Simplified chemical synthesis workflow for **Fasudil hydrochloride**.

Mechanism of Action: Rho-Kinase Inhibition

Fasudil is a potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[10][11][12] Its inhibitory concentrations are in the micromolar range, with a reported K_i of 0.33 μM for ROCK1 and an IC_{50} of approximately 0.158 μM to 1.9 μM for ROCK2.[13] At higher concentrations, Fasudil can also inhibit other protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG).[13]

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, motility, and proliferation. The pathway is initiated by the activation of the small GTPase, RhoA. Activated

RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates.

A key substrate of ROCK in vascular smooth muscle cells is the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain Phosphatase (MLCP).^[10] Simultaneously, ROCK can directly phosphorylate the Myosin Light Chain (MLC), although the inhibition of MLCP is considered the primary mechanism.^[11] The net effect is an increase in phosphorylated MLC, leading to actin-myosin cross-bridging and smooth muscle contraction.

By inhibiting ROCK, Fasudil prevents the phosphorylation of MYPT1, thereby maintaining MLCP activity.^[10] This leads to the dephosphorylation of MLC, resulting in smooth muscle relaxation and vasodilation. This is the primary mechanism behind its efficacy in treating vasospasm.

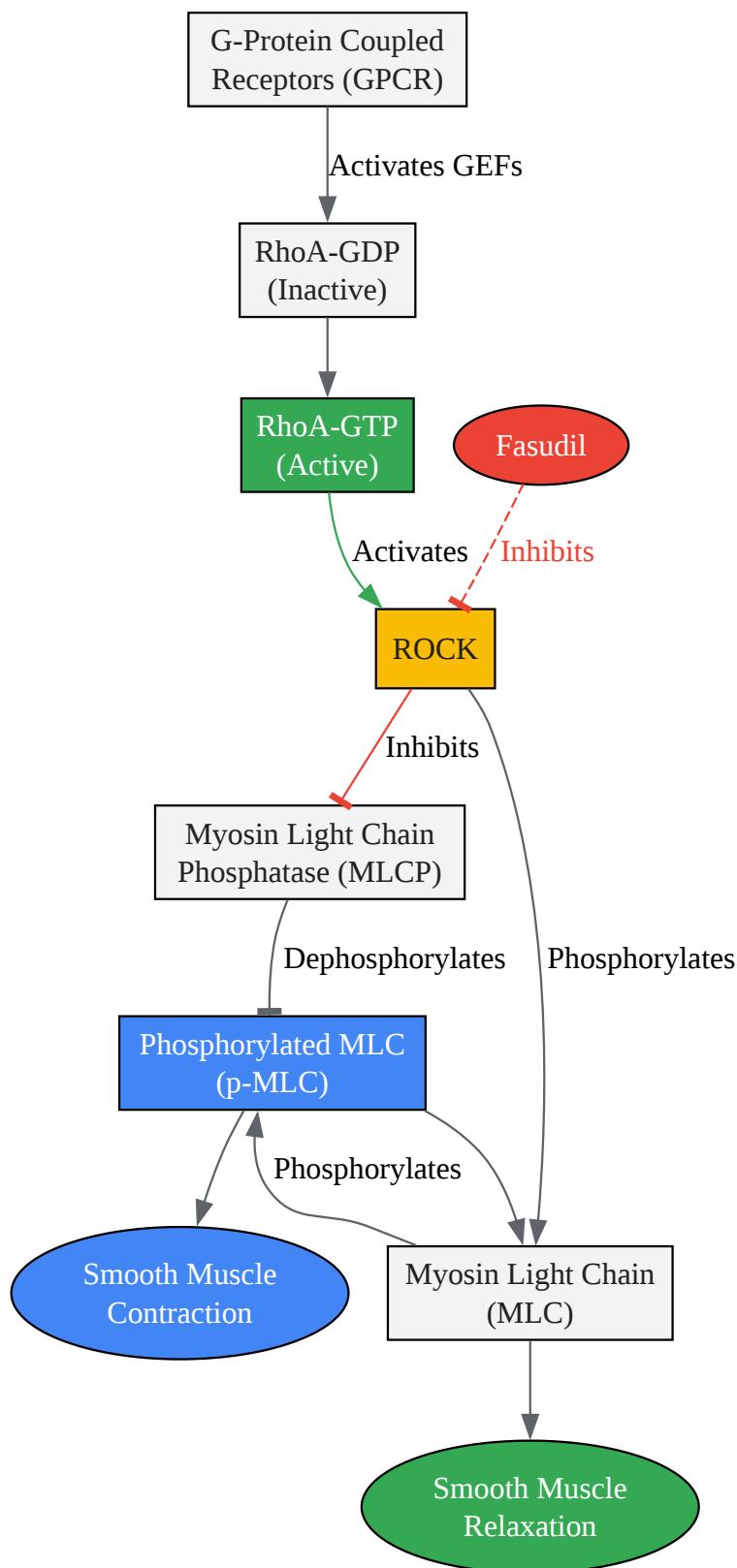

[Click to download full resolution via product page](#)

Figure 2. The Rho/ROCK signaling pathway and the inhibitory action of Fasudil.

Beyond vasodilation, ROCK inhibition by Fasudil has pleiotropic effects, including anti-inflammatory, anti-apoptotic, and pro-survival actions, which are relevant to its potential use in neurodegenerative diseases and other conditions.[11][12][14][15]

Pharmacokinetics

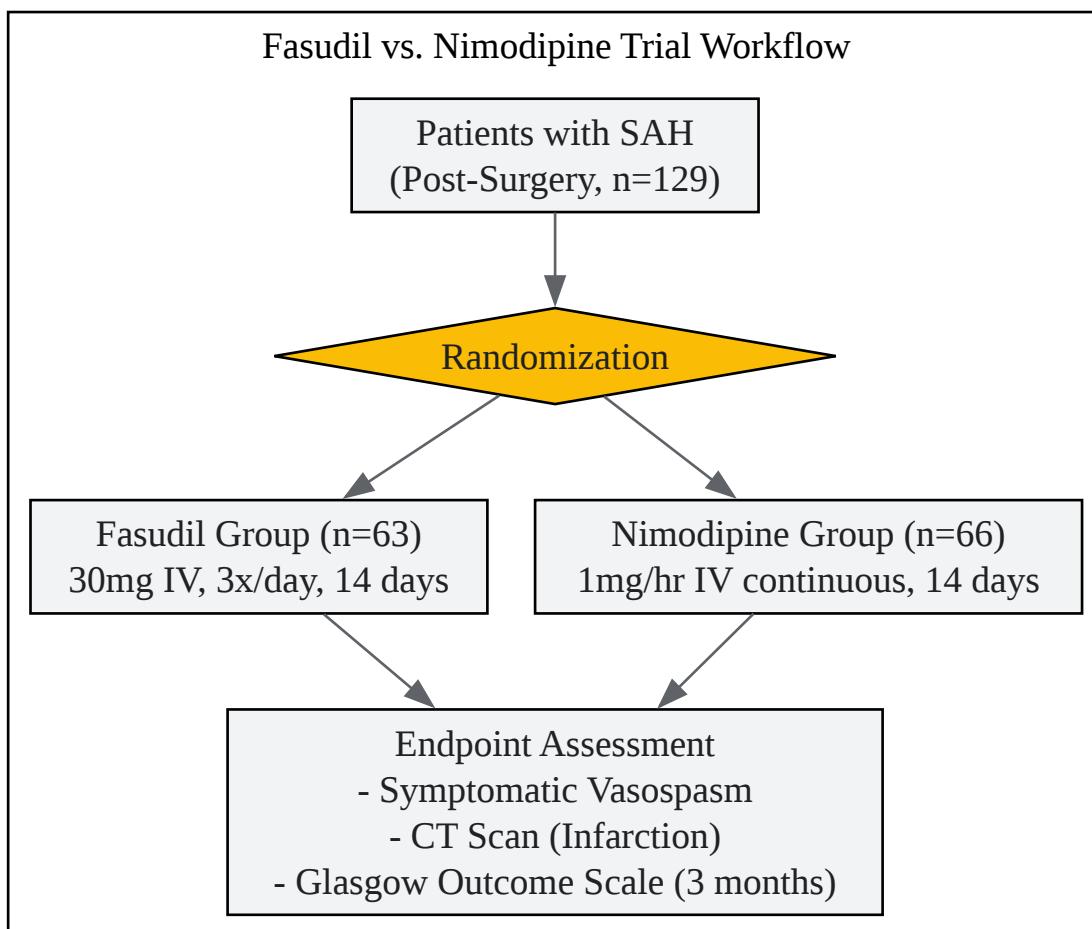
Fasudil is characterized by rapid metabolism. The parent drug has a short plasma half-life of less than 20 minutes.[14][16] It is quickly metabolized in the liver to its primary active metabolite, hydroxyfasudil.[14] Hydroxyfasudil is also a potent ROCK inhibitor and has a significantly longer half-life of approximately 100 to 200 minutes, contributing substantially to the overall therapeutic effect.[4][16] A recent Phase I study on an oral formulation found the absolute bioavailability of hydroxyfasudil to be approximately 69%. [16]

Parameter	Fasudil	Hydroxyfasudil	Reference(s)
Plasma Half-life	< 20 minutes	~100-200 minutes	[4][14][16]
Metabolism	Rapidly converted in the liver	Active Metabolite	[14]
Oral Bioavailability (of Hydroxyfasudil)	-	~69%	[16]

Table 1. Key Pharmacokinetic Parameters of Fasudil and its Active Metabolite.

Preclinical and Clinical Development

Fasudil has been evaluated in numerous preclinical and clinical studies across a range of indications.


Cerebral Vasospasm

The primary approved indication for Fasudil is the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.

Key Clinical Trial: Fasudil vs. Nimodipine for SAH

A pivotal randomized, open-label trial compared the efficacy and safety of intravenous Fasudil with nimodipine, a standard-of-care calcium channel blocker.

- Experimental Protocol:
 - Study Population: 129 patients who had undergone surgery for subarachnoid hemorrhage (SAH).[\[17\]](#)
 - Fasudil Group (n=63): Received 30 mg of **Fasudil hydrochloride** in 100 mL of saline, administered by intravenous infusion over 30 minutes, three times a day for 14 days.[\[17\]](#) [\[18\]](#)
 - Nimodipine Group (n=66): Received a continuous intravenous infusion of nimodipine at a rate of 1 mg/hour for 14 days.[\[18\]](#)[\[19\]](#)
 - Primary Endpoints: Incidence of symptomatic vasospasm, presence of low-density areas on CT scans (indicative of cerebral infarction), and clinical outcomes at 3 months, evaluated using the Glasgow Outcome Scale (GOS).[\[17\]](#)

[Click to download full resolution via product page](#)

Figure 3. Experimental workflow for the randomized trial of Fasudil vs. Nimodipine.

- Quantitative Results: The study demonstrated that Fasudil was at least as effective as, and potentially more effective than, nimodipine in improving clinical outcomes.

Outcome	Fasudil Group (n=55 evaluable)	Nimodipine Group (n=60 evaluable)	p-value	Reference(s)
Symptomatic Vasospasm	14.7% (5/34)	25.0% (9/36)	NS	[17][19]
Cerebral Infarction on CT	21.8% (12/55)	23.7% (14/59)	NS	[17]
Good Clinical Outcome (GOS)	74.5% (41/55)	61.7% (37/60)	0.040	[17]
Adverse Reactions	35.1% (13/37)	42.9% (15/35)	NS	[18][19]

Table 2. Efficacy and Safety Outcomes of Fasudil vs. Nimodipine in SAH Patients. (NS = Not Significant)

Another pilot study investigated the direct intra-arterial infusion of Fasudil (15-60 mg over 10-30 minutes) for established vasospasm. This approach resulted in angiographic improvement in 16 of 24 treated arterial territories, with two of three symptomatic patients showing resolution of symptoms.[20]

Pulmonary Hypertension (PH)

The vasodilatory and anti-proliferative effects of ROCK inhibition make Fasudil a promising candidate for treating PH. Multiple clinical studies and meta-analyses have confirmed its short- and mid-term efficacy.

- Experimental Protocols:
 - Studies have utilized both intravenous and inhaled administration routes.
 - A common intravenous protocol involves the administration of 30 mg Fasudil over 30-60 minutes to assess acute hemodynamic changes.[21]
 - Oral formulations have been tested in Phase IIa trials.[21]

- Quantitative Results: Systematic reviews and meta-analyses have consistently shown that Fasudil significantly improves key hemodynamic parameters in PH patients.

Hemodynamic Parameter	Effect of Fasudil	Significance	Reference(s)
Mean Pulmonary Arterial Pressure (mPAP)	Significant Decrease	p < 0.05	[22] [23] [24]
Pulmonary Vascular Resistance (PVR)	Significant Decrease	p < 0.05	[22] [24] [25]
Cardiac Index (CI)	Significant Increase	p < 0.05	[21] [22]
6-Minute Walk Distance (6MWD)	Significant Increase	p < 0.05	[23] [24]

Table 3. Summary of Fasudil's Effects on Key Parameters in Pulmonary Hypertension.

Other Therapeutic Areas

Fasudil's mechanism of action suggests potential benefits in a wide array of conditions. Preclinical studies have shown promise in:

- Myocardial Ischemia/Reperfusion Injury: A meta-analysis of 19 animal studies showed that Fasudil treatment significantly reduced myocardial infarct size, lowered cardiac enzymes, and improved cardiac function.[\[14\]](#)[\[26\]](#)[\[27\]](#)
- Neurodegenerative Diseases: Fasudil has demonstrated neuroprotective effects in animal models of stroke, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), attributed to reduced neuronal apoptosis and inflammation.[\[1\]](#)[\[12\]](#)[\[16\]](#) This has led to ongoing clinical trials with oral formulations.
- Pain: In preclinical pain models, Fasudil has shown analgesic effects, particularly in neuropathic and osteoarthritic pain states.[\[28\]](#)

Conclusion

Fasudil hydrochloride has a well-established history as a safe and effective treatment for cerebral vasospasm, born from a journey of scientific discovery that elucidated its role as a first-in-class ROCK inhibitor. Its multifaceted mechanism of action, which extends beyond simple vasodilation to include anti-proliferative, anti-inflammatory, and neuroprotective effects, provides a strong rationale for its continued investigation in a variety of challenging diseases. As research into the full potential of ROCK inhibition continues, Fasudil and its derivatives remain at the forefront of developing novel therapies for cardiovascular, cerebrovascular, and neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Fasudil - Asahi Kasei/Woolsey Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Fasudil - Wikipedia [en.wikipedia.org]
- 5. Asahi Kasei Pharma licenses fasudil to Woolsey Pharmaceuticals | 2019 | News | Asahi Kasei [asahi-kasei.com]
- 6. CoTherix, Inc. Gets Rights From Asahi Kasei Pharma For Fasudil; CoTherix To Make Upfront Payment Of \$8.75 Million - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 11. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Rho/Rho-kinase pathway and the neuroprotective effects of fasudil in chronic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 15. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of fasudil in patients with subarachnoid hemorrhage: final results of a randomized trial of fasudil versus nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Fasudil Hydrochloride, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]
- 20. Intra-arterial infusion of fasudil hydrochloride for treating vasospasm following subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the Rho-Kinase Inhibitor, Fasudil, on Pulmonary Hypertension [jstage.jst.go.jp]
- 22. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Effects of fasudil on pulmonary hypertension in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. cdn.stemcell.com [cdn.stemcell.com]
- To cite this document: BenchChem. [The Discovery and Development of Fasudil Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178682#discovery-and-development-history-of-fasudil-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com